Product packaging for 2-Azaspiro[3.3]heptan-1-one(Cat. No.:CAS No. 1936132-15-8)

2-Azaspiro[3.3]heptan-1-one

Cat. No.: B3249423
CAS No.: 1936132-15-8
M. Wt: 111.14 g/mol
InChI Key: JCPLQTZVBUXJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Azaspiro[3.3]heptan-1-one (CAS 1936132-15-8) is a strained, sp 3 -rich heterocyclic compound with the molecular formula C 6 H 9 NO and a molecular weight of 111.14 g/mol . This scaffold is of significant interest in modern drug discovery as a versatile building block for creating three-dimensional lead compounds. It serves as a key precursor in the synthesis of highly sought-after heteroatom-containing spiro[3.3]heptanes, which have emerged as valuable non-classical bioisosteres . Its primary research value lies in its potential to act as a bioisostere for flat aromatic rings or saturated six-membered heterocycles like piperidines . Integrating this rigid spirocyclic core into a molecule can profoundly improve its physicochemical properties. These benefits include reducing lipophilicity, enhancing metabolic stability, and improving target selectivity by allowing for precise positioning of substituents in three-dimensional space . The compound is supplied For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B3249423 2-Azaspiro[3.3]heptan-1-one CAS No. 1936132-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[3.3]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-5-6(4-7-5)2-1-3-6/h1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPLQTZVBUXJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936132-15-8
Record name 2-azaspiro[3.3]heptan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 2 Azaspiro 3.3 Heptan 1 One and Its Functionalized Derivatives

Strategic Disconnection Approaches in Retrosynthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 2-azaspiro[3.3]heptan-1-one, key strategic disconnections often focus on the formation of the four-membered β-lactam ring and the spirocyclic junction. Common retrosynthetic strategies include:

[2+2] Cycloaddition: This is a primary approach where the β-lactam ring is formed from two, two-atom components. The most common disconnections lead back to an imine and a ketene (B1206846), or an alkene and an isocyanate. researchgate.netorganic-chemistry.org

Intramolecular Cyclization: This strategy involves disconnecting one of the bonds of the β-lactam ring, leading to an acyclic precursor that can be cyclized. A common approach is the lactamization of a γ-amino acid derivative. thieme-connect.comrsc.org

Ring Expansion/Contraction: While less common for this specific target, strategies involving the rearrangement of a larger or smaller ring system to form the desired spiro[3.3]heptane framework are also conceivable.

Spirocyclization via Aryne Insertion: A metal-free strategy for synthesizing spiro-fused lactams involves the reaction of arynes with α-chloroacetyl lactams, proceeding through an aryne insertion followed by spirocyclization. acs.org

The choice of disconnection strategy is often guided by the availability of starting materials, the desired substitution pattern on the final molecule, and the need for stereochemical control.

Cycloaddition Reactions for Ring System Construction

Cycloaddition reactions, particularly [2+2] cycloadditions, are among the most powerful and frequently employed methods for constructing the this compound core. These reactions involve the concerted or stepwise union of two unsaturated components to form a four-membered ring.

Thermal [2+2] Cycloaddition Protocols (e.g., Alkene-Isocyanate, Staudinger)

Alkene-Isocyanate Cycloaddition: This method involves the reaction of an alkene with an isocyanate to form a β-lactam. electronicsandbooks.com The reaction is particularly useful for synthesizing 2-azaspiro[3.3]heptan-1-ones when methylenecyclobutane (B73084) is used as the alkene component. The high reactivity of chlorosulfonyl isocyanate (CSI) makes it a versatile reagent for these cycloadditions. researchtrends.net The resulting N-chlorosulfonyl-β-lactam can be readily reduced to the corresponding β-lactam. researchtrends.net Studies have shown that the mechanism can be either a concerted process or a stepwise pathway involving a diradical intermediate, depending on the electronic properties of the alkene. researchtrends.net

Staudinger Cycloaddition: The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone of β-lactam synthesis. organic-chemistry.orgwikipedia.org This reaction can be adapted to synthesize spirocyclic β-lactams. nih.gov The stereochemical outcome of the Staudinger reaction is influenced by the electronic properties of both the ketene and imine substituents, with electron-donating groups on the ketene and electron-withdrawing groups on the imine generally favoring the formation of cis-β-lactams. organic-chemistry.org Ketenes are often generated in situ due to their high reactivity and tendency to polymerize. organicreactions.org

Visible Light-Mediated Energy Transfer Catalysis

In recent years, visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. sigmaaldrich.com This approach can be utilized to facilitate [2+2] cycloaddition reactions for the synthesis of spirocyclic systems, including 2-azaspiro[3.3]heptane derivatives. thieme-connect.comresearchgate.net The mechanism typically involves a photosensitizer, often an iridium(III) complex, which absorbs visible light and transfers its triplet energy to one of the reactants. researchgate.netprinceton.edu This excited-state reactant can then undergo cycloaddition with the other component.

This methodology has been successfully applied to the intermolecular cross-selective [2+2] photocycloaddition of exocyclic arylidene azetidines with alkenes, providing access to polysubstituted 2-azaspiro[3.3]heptane motifs. researchgate.netprinceton.edu A key advantage of this method is the mild reaction conditions, which often lead to high functional group tolerance. youtube.com The efficiency of the energy transfer and the subsequent reaction can be influenced by the triplet energies of the catalyst and the substrates. youtube.com

CatalystSubstrate 1Substrate 2ProductYieldReference
Ir(ppy)3Allylidene-β-lactamα,β-unsaturated esterSpirocyclic β-lactamHigh thieme-connect.com
Ir(III) photosensitizerExocyclic arylidene azetidine (B1206935)Electron-deficient alkenePolysubstituted 2-azaspiro[3.3]heptane- researchgate.netprinceton.edu
Ru(bpy)3Cl2--Isomerization of β-lactams- thieme-connect.com

Photochemical [2+2] Cycloaddition Approaches

Direct photochemical [2+2] cycloadditions, without the need for a photosensitizer, can also be employed for the synthesis of spirocyclic β-lactams. rsc.orgresearchgate.net These reactions typically involve the irradiation of a molecule containing both the alkene and the carbonyl or imine functionality, leading to an intramolecular cycloaddition. For instance, the photoirradiation of 2-(N-alkylamino)cyclohex-2-enones has been shown to yield N-alkyl-1-azaspiro[3.5]nonane-2,5-diones. rsc.org

While this direct photochemical approach can be effective, it may lack the selectivity and broad applicability of catalyzed methods. The development of novel photochemical methods for β-lactam synthesis remains an active area of research, with studies showing that yields can be significantly improved through optimization of reaction conditions and the choice of photo-precursors. du.edu

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization provides an alternative and powerful approach to the construction of the this compound ring system. These methods rely on the formation of a key bond within a single molecule to close the lactam ring.

Lactamization Routes

Lactamization, the formation of a cyclic amide, is a fundamental reaction in organic synthesis. In the context of this compound, this involves the intramolecular cyclization of a γ-amino acid derivative where the amino and carboxylic acid groups are appropriately positioned on a cyclobutane (B1203170) ring.

This strategy has been utilized in the synthesis of functionalized 2-azaspiro[3.3]heptane derivatives. For example, a key step in the synthesis of 1-substituted 2-azaspiro[3.3]heptanes involves the intramolecular nucleophilic substitution of a tosylate by an amino group to form the azetidine ring. researchgate.net Similarly, epimerization followed by an intramolecular aminolysis cascade reaction has been used to synthesize diazabicyclo[2.2.1]heptane derivatives, demonstrating the utility of lactamization in forming strained ring systems. rsc.org Annulation strategies, where a new ring is formed onto a pre-existing one, have also been developed for the synthesis of spirocyclic lactams. nih.govrsc.org

PrecursorReaction ConditionsProductReference
γ-amino acid with a cyclobutane core-This compound derivative researchgate.net
(2S,4R)-4-Aminoproline methyl esterBasic conditionsDiazabicyclo[2.2.1]heptane derivative rsc.org
α-chloroacetyl lactams and arynesMetal-freeSpiro-fused indanolactams acs.org

Nucleophilic Cyclization of Dielectrophiles

A foundational approach to constructing the 2-azaspiro[3.3]heptane framework involves the nucleophilic cyclization of dielectrophiles. This strategy typically relies on the sequential ring closure of a 1,3-bis-electrophilic precursor with a suitable 1,1-C- or 1,1-N-bis-nucleophile. nih.gov For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been achieved through this methodology, highlighting its utility in creating functionalized spirocycles. nih.gov A common dielectrophilic starting material is 3,3-bis(bromomethyl)oxetane (B1265868), which can undergo ring-closing reactions with primary amines to form the azetidine ring of the spirocycle. acs.org

Radical Cyclization Pathways

Radical cyclization reactions offer an alternative and powerful method for the synthesis of complex cyclic systems, including the 2-azaspiro[3.3]heptane core. These reactions proceed through radical intermediates, which can be generated under mild conditions, often using photoredox catalysis. For example, visible light-mediated energy transfer catalysis has been employed in the intermolecular [2+2] photocycloaddition of exomethylene cyclobutanes with 2-isoxazoline-3-carboxylates to generate spirocyclic structures related to azaspiro[3.3]heptanes. nih.gov This approach leverages the biradical nature of the triplet excited state of the isoxazoline (B3343090) derivative. nih.gov

Ring Rearrangement and Expansion Reactions (e.g., Strain-Relocating Semipinacol Rearrangements)

Strain-relocating semipinacol rearrangements have emerged as a novel and efficient strategy for the synthesis of spiro[3.3]heptan-1-ones. researchgate.netnih.gov This method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.gov The initial nucleophilic addition to the in situ-formed cyclopropanone (B1606653) generates a 1-bicyclobutylcyclopropanol intermediate. researchgate.netnih.gov In the presence of acid, this intermediate undergoes a semipinacol rearrangement, driven by strain release, to afford the spiro[3.3]heptan-1-one core. researchgate.netnih.gov This process can be highly regio- and stereospecific, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov The rearrangement is believed to proceed through the protonation of the bicyclobutyl moiety, followed by a researchgate.netrsc.org-rearrangement of the resulting cyclopropylcarbinyl cation. nih.gov

Semipinacol rearrangements have also been utilized in the formation of other 1-azaspirocycles. ubc.cagoogle.com For instance, acid-mediated or epoxide-initiated semipinacol rearrangements of substrates derived from N-para-toluenesulfonyl protected lactams can lead to the formation of 1-azaspiro[5.4]decanones and 1-azaspiro[5.5]undecanones with high yields and diastereoselectivity. ubc.ca The choice of Lewis acid can influence the diastereoselectivity of the rearrangement. ubc.ca

Multicomponent Reactions for Expedient Scaffold Assembly (e.g., Passerini, Ugi)

Multicomponent reactions (MCRs) provide a highly efficient route to complex molecular scaffolds by combining three or more starting materials in a single synthetic operation. nih.govorganic-chemistry.org The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that have potential applications in the synthesis of highly substituted heterocycles. organic-chemistry.orgwikipedia.orgwikipedia.org

The Passerini reaction is a three-component reaction involving a carboxylic acid, a ketone or aldehyde, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgambeed.com The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations, where hydrogen bonding plays a crucial role in a cyclic transition state. organic-chemistry.org

The Ugi reaction is a four-component condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnumberanalytics.comorganic-chemistry.org The reaction is typically exothermic and proceeds with high atom economy, losing only a molecule of water. wikipedia.org The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then activated by the carboxylic acid for nucleophilic attack by the isocyanide. wikipedia.org A subsequent Mumm rearrangement drives the reaction to completion. wikipedia.org

While direct synthesis of the this compound core via these MCRs is not explicitly detailed in the provided search results, the principles of these reactions suggest their potential for the expedient assembly of highly functionalized precursors that could be further elaborated to the desired spirocyclic system.

Stereoselective Synthesis of Enantiopure this compound Analogues

The development of stereoselective methods to access enantiopure this compound analogues is crucial for their application in medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov

Chiral Auxiliary-Based Methods

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org A successful application of this strategy for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes involves the use of a chiral N-tert-butanesulfinyl aldimine. researchgate.net The highly diastereoselective addition of the ethyl cyclobutanecarboxylate (B8599542) anion to this chiral imine is the key stereochemistry-determining step. researchgate.netrsc.org Subsequent reduction of the ester and intramolecular nucleophilic substitution of a tosylate derived from the resulting alcohol furnishes the enantiomerically pure 1-substituted 2-azaspiro[3.3]heptane. researchgate.net This three-step procedure is efficient, with yields up to 90% and high diastereoselectivity. rsc.org

Common chiral auxiliaries used in asymmetric synthesis include oxazolidinones and camphorsultam. wikipedia.org These auxiliaries can be used to control the stereochemistry of various reactions, including alkylations and aldol (B89426) reactions. wikipedia.org

Functional Group Interconversions and Post-Cyclization Modifications

Once the core this compound ring system is synthesized, a variety of functional group interconversions and modifications can be employed to generate a diverse array of derivatives. These transformations are key to accessing novel chemical entities for various applications.

Reduction of Carbonyl and β-Lactam Moieties

The reduction of the β-lactam moiety in this compound to the corresponding saturated amine, 2-azaspiro[3.3]heptane, is a fundamental transformation that provides access to a key bioisostere for the piperidine (B6355638) ring. The choice of reducing agent is critical to achieve high yields and avoid cleavage of the strained four-membered rings.

Initial attempts using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or various borane-based reagents can be complicated by a lack of selectivity, leading to significant amounts of ring-cleaved byproducts alongside the desired amine. A more effective and smoother reduction is achieved using alane (AlH₃). Alane, which can be prepared in situ from reagents such as LiAlH₄ and sulfuric acid, selectively reduces the lactam carbonyl on a multigram scale without compromising the integrity of the spirocyclic framework. lookchem.com This method has proven to be robust in the synthesis of related azaspiro[3.3]heptane systems. lookchem.com

Table 1: Comparison of Reducing Agents for β-Lactam Reduction

Reagent Conditions Outcome
Lithium Aluminum Hydride (LiAlH₄) THF, -40°C to 0°C Mixture of desired amine and ring-cleaved products. lookchem.com
Borane Complexes (e.g., BMS) THF Mixture of desired amine and ring-cleaved byproducts.
Alane (AlH₃) THF, 0°C to RT Clean reduction to 2-azaspiro[3.3]heptane in high yield. lookchem.com

Alkylation and Acylation of the Nitrogen Atom

The secondary amine of the β-lactam is a versatile handle for introducing a wide range of substituents through alkylation and acylation reactions. These modifications are crucial for exploring structure-activity relationships in drug discovery programs.

Acylation: The nitrogen atom can be readily acylated under standard conditions. A common and important modification is the introduction of a tert-butoxycarbonyl (Boc) protecting group by treating the lactam with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This N-Boc derivative is often more soluble in organic solvents and serves as a key intermediate for further modifications or for use in peptide synthesis. Other acyl groups can be introduced using various acyl chlorides or anhydrides in the presence of a non-nucleophilic base.

Alkylation: N-alkylation is typically performed on the reduced 2-azaspiro[3.3]heptane core rather than the lactam itself, as the amide nitrogen is less nucleophilic. However, for related azaspirocyclic systems, double N-alkylation of an aniline (B41778) with reagents like 3,3-bis(bromomethyl)oxetane is a key step in forming the azetidine ring, demonstrating the feasibility of such reactions. acs.org

Table 2: Examples of N-Functionalization Reactions

Reaction Type Reagent Product Type
Acylation (Protection) Di-tert-butyl dicarbonate (Boc₂O) N-Boc-2-azaspiro[3.emsp;  heptan-1-one
Acylation (Amide Formation) Acyl Chlorides (R-COCl) N-acyl-2-azaspiro[3.3]heptan-1-one
Alkylation Alkyl Halides (R-X) with Base N-alkyl-2-azaspiro[3.3]heptane

Derivatization of Spirocyclic Carbon Atoms

Direct post-cyclization functionalization of the spirocyclic carbon atoms (C5, C6, and C7) of the this compound scaffold is a significant synthetic challenge. These positions consist of unactivated sp³-hybridized carbon-hydrogen bonds, which are inherently difficult to functionalize selectively. While methods for synthesizing spiro[3.3]heptanes with pre-installed functional groups on the carbocyclic ring exist, direct C-H activation on the parent lactam system is not extensively documented in the literature.

Modern synthetic strategies such as transition-metal-catalyzed C-H activation are powerful tools for functionalizing unactivated C-H bonds. yale.edunih.gov However, applying these methods to the this compound core would require overcoming challenges in regioselectivity due to the presence of multiple similar C-H bonds. Future research may focus on developing directing-group strategies, where the lactam oxygen or a substituent on the nitrogen atom guides a catalyst to a specific C-H bond on the cyclobutane ring, enabling controlled derivatization.

Scalable and Practical Synthetic Routes for Broader Utility

The transition of this compound and its derivatives from academic curiosities to widely used building blocks in industrial applications hinges on the development of scalable and practical synthetic routes. Several methodologies have been reported that allow for the production of these compounds in multigram to hundred-gram quantities. acs.orgresearchgate.net

Key features of these scalable syntheses include:

Use of Commodity Starting Materials: Employing inexpensive and readily available chemicals as starting points is crucial for cost-effectiveness. acs.org

Robust and High-Yielding Reactions: Each step is optimized to ensure high conversion and minimize the formation of impurities.

Non-Chromatographic Purification: Utilizing methods like distillation or crystallization for purification is essential for large-scale production, avoiding the cost and time associated with column chromatography. acs.orgresearchgate.net

One reported scalable process for a related 2-oxa-6-azaspiro[3.3]heptane was successfully demonstrated at a 100-gram scale, highlighting the industrial feasibility of producing these scaffolds. acs.org Similarly, functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid have been prepared in multigram quantities using facile and scalable approaches. researchgate.net

Table 3: Hallmarks of Scalable Synthesis for Azaspiro[3.3]heptanes

Feature Advantage Example
High-Yielding Reactions Maximizes product output, reduces waste. Optimized double N-alkylation with >85% yield. acs.org
Commodity Starting Materials Lowers overall production cost. Use of tribromoneopentyl alcohol. acs.org
Non-Chromatographic Purification Enables efficient large-scale isolation. Purification by vacuum distillation. researchgate.net
Multigram to Kilogram Capability Meets industrial demand for building blocks. Syntheses reported at 100g scale. acs.org

Solid-Phase Synthesis and Combinatorial Library Generation

Solid-phase synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid generation of large collections of related compounds known as combinatorial libraries. While specific examples detailing the solid-phase synthesis of this compound libraries are not prevalent, the principles can be readily applied to this scaffold to explore its chemical space for drug discovery. Such libraries are invaluable for screening against biological targets to identify new lead compounds.

A hypothetical solid-phase synthesis would involve the following key steps:

Immobilization: The this compound core, functionalized with a suitable handle (e.g., a carboxylic acid or hydroxyl group), is attached to a solid support (e.g., polystyrene resin) via a cleavable linker.

Diversification: With the scaffold anchored, a series of reactants is added to modify a reactive site, most commonly the lactam nitrogen. For example, a library of different acylating agents could be used to create a diverse set of N-acyl derivatives.

Cleavage: After the final modification, the purified products are released from the solid support by cleaving the linker, typically by treatment with a strong acid like trifluoroacetic acid (TFA).

This high-throughput approach allows for the parallel synthesis of hundreds or thousands of unique compounds, significantly accelerating the drug discovery process. The development of such methods for the 2-azaspiro[3.3]heptane scaffold would greatly enhance its value as a privileged structure in medicinal chemistry.

Table 4: Hypothetical Scheme for Solid-Phase Library Generation

Step Description Purpose
1. Resin Functionalization A linker is attached to the solid support. Prepares the resin for scaffold attachment.
2. Scaffold Attachment A functionalized this compound is coupled to the linker. Immobilizes the core structure.
3. N-Deprotection If an N-Boc group is present, it is removed (e.g., with TFA). Exposes the nitrogen for derivatization.
4. Parallel Acylation Different wells are treated with a diverse set of carboxylic acids and a coupling agent. Introduces diversity into the library.
5. Cleavage and Isolation The final compounds are cleaved from the resin, typically with strong acid. Releases the purified products for screening.

Chemical Transformations and Mechanistic Investigations of the 2 Azaspiro 3.3 Heptan 1 One Core

Oxidation and Reduction Processes at the Nitrogen Center and Ring Carbons

Oxidation and reduction reactions are fundamental for modifying the 2-azaspiro[3.3]heptan-1-one core and its derivatives, enabling access to a variety of functionalized analogues.

Reduction Reactions: The most significant reduction process is the conversion of the β-lactam carbonyl group to a methylene group, effectively transforming the lactam into an azetidine (B1206935). This reaction is typically achieved using powerful reducing agents. Studies have demonstrated that N-sulfonylated spirocyclic β-lactams can be reduced to the corresponding 1-azaspiro[3.3]heptanes using alane. nih.govresearchgate.net Similarly, β-lactams formed from the Staudinger cycloaddition of ketenes and imines are reduced to the saturated 1-substituted 2-azaspiro[3.3]heptane core using aluminum hydride. rsc.org

In more complex derivatives, other functional groups can be selectively reduced. For example, the ester group in 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄), yielding tert-butyl-1-(hydroxymethyl)-2-azaspiro-[3.3]heptane-2-carboxylate. univ.kiev.ua

Oxidation Reactions: Oxidation processes typically target functional groups attached to the spirocyclic core. The primary alcohol derivative, tert-butyl-1-(hydroxymethyl)-2-azaspiro-[3.3]heptane-2-carboxylate, can be efficiently oxidized to the corresponding aldehyde using reagents such as Dess-Martin periodinane. univ.kiev.ua This transformation provides a key synthetic handle for further elaboration and diversification of the scaffold. No significant research has been found regarding the direct oxidation of the nitrogen center or the ring carbons of the parent lactam structure.

Precursor CompoundReagentTransformationProductYield
Substituted Spirocyclic β-LactamAlane (AlH₃)Reduction of Lactam1-Substituted 2-Azaspiro[3.3]heptane-
2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylateLiAlH₄Reduction of Estertert-butyl-1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate-
tert-butyl-1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylateDess-Martin PeriodinaneOxidation of Alcoholtert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate-

Substitution Reactions and Regiochemical Control

The introduction of substituents onto the 2-azaspiro[3.3]heptane framework is most effectively achieved during the synthesis of the ring system itself, which provides excellent regiochemical control. The Staudinger [2+2] cycloaddition is a powerful method for this purpose, involving the reaction of a ketene (B1206846) with an imine. rsc.org

In this approach, cyclobutanecarboxylic acid is converted into a ketene, which then reacts with a pre-formed imine. The nature of the substituent on the imine directly dictates the substituent at the C1 position of the resulting this compound ring. This method demonstrates high regioselectivity, as the C1 position is exclusively functionalized. rsc.org The reaction tolerates a wide scope of imines, including those bearing electronically diverse aromatic, heteroaromatic, and even aliphatic groups. rsc.org This tolerance allows for the direct installation of medicinally relevant fragments, such as pyridine or cyclopropyl moieties, onto the spirocyclic core. rsc.org Furthermore, asymmetric variants of this synthesis have been developed, enabling diastereoselective control over the newly formed stereocenter. semanticscholar.org

Imine Substituent (R-group)ProductYield (%)
4-Chlorophenyl1-(4-chlorophenyl)-2-azaspiro[3.3]heptan-1-one98%
4-Fluorophenyl1-(4-fluorophenyl)-2-azaspiro[3.3]heptan-1-one95%
Pyridin-2-yl1-(pyridin-2-yl)-2-azaspiro[3.3]heptan-1-one82%
Cyclopropyl1-cyclopropyl-2-azaspiro[3.3]heptan-1-one65%
Naphth-2-yl1-(naphthalen-2-yl)-2-azaspiro[3.3]heptan-1-one91%

Data sourced from a reported thermal Staudinger [2+2]-cycloaddition approach. rsc.org

Photochemical Reactivity and Excited State Behavior (e.g., Biradical Nature)

While direct studies on the photochemical reactivity of this compound are limited, research on the synthesis of related spiro-β-lactams highlights the importance of photochemical pathways. These methods often proceed through high-energy, short-lived intermediates, such as biradicals, which are characteristic of photochemical reactions involving strained rings.

For instance, the photochemical synthesis of N-alkyl-1-azaspiro[3.5]nonane-2,5-diones has been achieved through the photoirradiation of 2-(N-alkylamino)cyclohex-2-enones. rsc.orgrsc.org Such reactions typically involve intramolecular hydrogen abstraction or cycloaddition from an excited state.

More mechanistically detailed is the photomediated Zimmerman–O'Connell–Griffin rearrangement, which has been applied to the synthesis of β-lactams. acs.org This reaction involves the 1,5-aryl rearrangement of 1,2-dibenzoyl ethylenes upon irradiation, which generates a ketene intermediate. The proposed mechanism involves the formation of a transient spiro radical intermediate following an intramolecular ipso-attack from an excited state. acs.org This ketene can then be intercepted by an imine in a subsequent thermal [2+2] cycloaddition to form the β-lactam ring. acs.org

Additionally, visible light photocatalysis has been employed for the synthesis of spirocyclic β-lactams, proceeding through a dearomative hydrogen atom transfer (HAT) and cyclization cascade. researchgate.net The involvement of radical intermediates in these photochemical syntheses suggests that the this compound core, if appropriately functionalized, could exhibit interesting excited-state behavior and reactivity.

Exploration of Reaction Mechanisms and Intermediates

The chemical transformations of the this compound core are underpinned by several key reaction mechanisms and the formation of distinct intermediates.

[2+2] Cycloaddition: The primary mechanism for constructing the substituted this compound ring is the Staudinger cycloaddition. This is a concerted or stepwise reaction between a ketene (R₂C=C=O) and an imine (R₂C=NR). The reaction is believed to proceed through a zwitterionic intermediate that collapses to form the four-membered β-lactam ring, providing a reliable and regioselective route to C1-substituted products. rsc.org

Hydride Reduction: The reduction of the lactam carbonyl to a methylene group involves nucleophilic attack by a hydride species (e.g., from AlH₃ or LiAlH₄) on the electrophilic carbonyl carbon. This is followed by the elimination of the oxygen atom, likely via an aluminum-oxo intermediate, to yield the saturated azetidine ring. nih.govuniv.kiev.ua

Photochemical Intermediates: As discussed, photochemical routes toward spiro-β-lactams often involve high-energy intermediates. The Zimmerman–O'Connell–Griffin rearrangement, for example, proceeds through an excited state that leads to a discrete spiro radical intermediate , which then collapses to form a ketene . acs.org This ketene is a crucial, isolable, or transiently trapped intermediate in many β-lactam syntheses. Similarly, photocatalytic cycles can involve radical cations and other radical species that drive the desired ring-forming reactions. beilstein-journals.org

The exploration of these mechanisms is crucial for optimizing reaction conditions, controlling stereoselectivity, and designing novel synthetic pathways to expand the chemical space of this valuable spirocyclic scaffold.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Azaspiro 3.3 Heptan 1 One Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for elucidating the three-dimensional structure of 2-azaspiro[3.3]heptan-1-one derivatives in solution. Both one-dimensional (¹H and ¹³C) and multidimensional NMR experiments are instrumental in defining stereochemistry and conformational preferences.

The protons within the spirocyclic system of this compound derivatives exhibit complex splitting patterns in ¹H NMR spectra due to geminal and vicinal couplings. For instance, in a study of 1-substituted 2-azaspiro[3.3]heptanes, the protons on the cyclobutane (B1203170) ring and the azetidine (B1206935) ring show multiplets in the range of 1.72-2.54 ppm. rsc.org The analysis of the coupling constants (J-values) between adjacent protons provides critical information about dihedral angles, which in turn helps to define the ring pucker and the relative orientation of substituents.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted 2-Azaspiro[3.3]heptane Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₂4.25-4.20 (m)63.8
CH3.73 (d, J = 9.2 Hz)60.6
CH3.37-3.34 (m)56.7
CH₂2.54-1.72 (m)52.5
CH₂2.54-1.72 (m)35.1
CH₂2.54-1.72 (m)29.6
CH2.54-1.72 (m)28.8
CH₃1.51-1.41 (m)23.0
CH₃1.39-1.33 (m)19.6
CH₃0.96 (t, J = 7.2 Hz)15.3, 14.2, 13.9
Data derived from a study on asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes. rsc.org

Multidimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the spatial relationships between atoms.

COSY (Correlation Spectroscopy) experiments are used to identify spin-spin coupling networks, revealing which protons are coupled to each other and thus connected through bonds.

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms, facilitating the assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. The observation of NOE cross-peaks between protons that are close in space, but not necessarily close in terms of bond connectivity, is crucial for determining the stereochemistry and conformation of the spirocyclic system.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Ring Strain Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound and the inherent strain within its spirocyclic framework. ksu.edu.sauni-siegen.de

The carbonyl (C=O) stretching vibration of the lactam in the this compound ring is a prominent feature in the IR spectrum, typically appearing in the range of 1650-1750 cm⁻¹. The exact position of this band can be influenced by the ring strain and by substituents on the nitrogen atom or the cyclobutane ring.

Raman spectroscopy, being particularly sensitive to non-polar bonds, is well-suited for probing the C-C stretching and bending vibrations of the cyclobutane ring. ksu.edu.saazolifesciences.com The vibrational frequencies of these modes can provide a measure of the ring strain. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. azolifesciences.comspectroscopyonline.com For instance, vibrations that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa. spectroscopyonline.com

Table 2: Typical Vibrational Frequencies for this compound and Related Structures

Functional Group/VibrationTypical IR Frequency Range (cm⁻¹)Typical Raman Frequency Range (cm⁻¹)
N-H Stretch (secondary amide)3200-34003200-3400
C-H Stretch (aliphatic)2850-30002850-3000
C=O Stretch (lactam)1650-17501650-1750
C-N Stretch1200-13501200-1350
C-C Stretch (cyclobutane)900-1200900-1200
Ring Deformation (cyclobutane)600-900600-900

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of this compound derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule.

For example, the X-ray crystal structure of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate confirmed the spirocyclic nature of the molecule. researchgate.net Such studies are crucial for understanding how substituents on the spirocyclic framework affect its conformation. Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice. mdpi.com

Table 3: Illustrative Crystallographic Data for a Spirocyclic Compound

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)
Data derived from a study on a substituted pyridazino[4,5-b]indole, illustrating typical crystallographic parameters. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

For chiral derivatives of this compound, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining their absolute configuration. These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.

The resulting CD or ORD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental spectrum to that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be assigned. This is particularly important in medicinal chemistry, where the biological activity of a chiral drug molecule is often dependent on its absolute stereochemistry.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound derivatives. rsc.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org

Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. chemguide.co.uk The way in which the molecule breaks apart upon ionization can reveal details about its connectivity. For amides and ketones, characteristic fragmentation pathways include alpha-cleavage and McLafferty rearrangement. libretexts.orgmiamioh.edu The fragmentation of the spirocyclic system can provide insights into the relative stability of the different rings.

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), can be used to track the fragmentation pathways in detail. By observing the mass shifts in the fragment ions, the origin of each fragment can be determined, providing a more complete picture of the molecule's structure and bonding.

Table 4: Predicted Collision Cross Section (CCS) Values for a Related Azaspiro Compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺128.10700121.9
[M+Na]⁺150.08894126.2
[M-H]⁻126.09244123.6
[M+NH₄]⁺145.13354130.3
Data for {2-azaspiro[3.3]heptan-1-yl}methanol, a structurally related compound, from PubChem. uni.lu

Theoretical and Computational Chemistry Approaches to 2 Azaspiro 3.3 Heptan 1 One

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic environment and inherent stability of 2-azaspiro[3.3]heptan-1-one. While specific high-level calculations for this exact molecule are not extensively published, we can infer its properties from studies on related structures like azetidin-2-one (B1220530) and spiro[3.3]heptane.

The electronic structure is significantly influenced by the strained four-membered rings and the presence of the lactam functionality. The nitrogen atom's lone pair is expected to be partially delocalized into the carbonyl group, creating a resonance structure that imparts planarity to the amide bond. This delocalization affects the bond lengths and electron density distribution across the lactam ring.

Natural Bond Orbital (NBO) analysis, a common computational tool, would likely reveal the nature of the bonding and antibonding orbitals, quantifying the extent of electron delocalization. mdpi.com The stability of the spirocyclic system is a balance between the ring strain of the two cyclobutane (B1203170) rings and the resonance stabilization of the β-lactam. The spiro fusion point introduces significant strain, which can be quantified through computational methods by calculating the strain energy. This is often done by comparing the heat of formation of the cyclic molecule to an acyclic analogue.

The Fukui function, another quantum chemical descriptor, can be calculated to predict the most reactive sites for nucleophilic and electrophilic attack. mdpi.com For this compound, the carbonyl carbon is expected to be a primary electrophilic site, while the nitrogen, despite its lone pair delocalization, could still act as a nucleophilic center under certain conditions.

Conformational Landscape Analysis via Molecular Mechanics and Density Functional Theory (DFT)

The conformational flexibility of this compound is constrained by its rigid spirocyclic framework. Molecular mechanics and Density Functional Theory (DFT) are powerful tools to explore its conformational landscape.

Studies on similar spiro-β-lactams have shown that these systems can adopt well-defined conformations. nih.govacs.orgacs.org For this compound, the primary conformational freedom would arise from the puckering of the cyclobutane rings. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to locate the minimum energy conformations and the transition states connecting them. rsc.org

The planarity of the β-lactam ring is a key feature. Theoretical studies on other β-lactams have shown that the amide bond is essentially planar. bohrium.com The cyclobutane ring fused to the lactam will likely adopt a puckered conformation to alleviate some of the ring strain. The degree of puckering can be quantified by the dihedral angles within the ring. It is anticipated that the conformational energy landscape will be relatively simple with a few low-energy conformers.

Prediction of Spectroscopic Parameters for Experimental Validation

Computational chemistry plays a crucial role in predicting spectroscopic data, which can aid in the experimental characterization of new compounds.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra of this compound can be predicted using DFT calculations. By calculating the magnetic shielding tensors, the chemical shifts of the different protons and carbons can be estimated. Online prediction tools also provide valuable estimates. nmrdb.org

Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~175
C3~3.0-3.2~45-50
C4~2.2-2.4~30-35
C5~2.0-2.2~15-20
C6~2.2-2.4~30-35
C7~2.0-2.2~15-20
N-H~7.0-8.0-

Note: These are estimated values and may vary depending on the solvent and computational method used.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. A prominent feature in the predicted IR spectrum would be the carbonyl (C=O) stretching frequency of the β-lactam, which is expected to be at a higher wavenumber (around 1750-1780 cm⁻¹) compared to a less strained lactam, due to the ring strain.

Computational Mechanistic Studies (e.g., Transition State Modeling, Reaction Path Analysis, Cyclic Voltammetry Support)

Computational studies can elucidate the mechanisms of reactions involving this compound. For instance, the synthesis of spiro[3.3]heptan-1-ones has been studied computationally, revealing insights into the reaction pathways. researchgate.netnih.gov

A likely synthetic route to this compound involves the [2+2] cycloaddition of a ketene (B1206846) with an imine derived from cyclobutane. nih.govacs.orgacs.org Computational modeling of this reaction would involve locating the transition state for the cycloaddition step. This would provide information on the activation energy and the stereochemical outcome of the reaction.

Reaction path analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can be used to confirm that the located transition state connects the reactants and products. Furthermore, computational studies can support experimental findings like cyclic voltammetry by calculating redox potentials. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of this compound in different environments, such as in solution. rsc.org MD simulations track the movement of atoms over time, allowing for the exploration of accessible conformations and the interactions with solvent molecules.

For a rigid molecule like this compound, MD simulations can reveal the subtle puckering motions of the cyclobutane rings and the vibrational modes of the lactam. Furthermore, MD simulations are invaluable for studying how this molecule might interact with biological targets, such as proteins. nih.gov By placing the molecule in the active site of a protein, MD simulations can predict the stability of the complex and identify key intermolecular interactions, like hydrogen bonds and van der Waals contacts, that contribute to binding.

In Silico Exploration of Chemical Space and Scaffold Rigidity

The 2-azaspiro[3.3]heptane framework is considered a valuable scaffold in drug discovery due to its three-dimensional character and conformational rigidity. researchgate.netuniba.itresearchgate.net In silico methods are extensively used to explore the chemical space around this scaffold.

By computationally enumerating and evaluating derivatives of this compound, it is possible to assess their drug-like properties, such as lipophilicity (logP) and aqueous solubility. The rigid nature of the spiro[3.3]heptane scaffold is a key advantage, as it reduces the entropic penalty upon binding to a biological target. researchgate.net

Computational analysis of the scaffold's geometry, including the exit vectors from the spiro center, helps in designing molecules that can present functional groups in specific spatial orientations. researchgate.net This is crucial for achieving high-affinity and selective binding to protein targets. The spiro[3.3]heptane core has been successfully used as a bioisostere for other cyclic systems, such as piperidine (B6355638) and benzene, leading to the development of novel drug candidates. researchgate.netnih.gov

Applications of 2 Azaspiro 3.3 Heptan 1 One As a Chemical Building Block and in Advanced Materials

Design and Construction of Complex Organic Molecules with Defined Three-Dimensionality

The inherent rigidity and defined spatial arrangement of the 2-azaspiro[3.3]heptane scaffold make it an attractive building block for creating complex organic molecules with precise three-dimensional architectures. nih.govnih.gov This is particularly valuable in drug discovery, where the specific shape of a molecule is often critical for its biological activity. nih.govnih.gov The spirocyclic nature of this compound introduces a higher degree of sp3 character, moving away from the "flatland" of aromatic rings and improving properties relevant to clinical success. univ.kiev.ua

Synthetic chemists have developed various methods to access and functionalize the 2-azaspiro[3.3]heptane core, enabling the creation of diverse molecular libraries. acs.orgresearchgate.net For instance, a highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines has been reported for the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes. rsc.orgresearchgate.net This methodology allows for the preparation of enantiomerically and diastereomerically pure compounds. researchgate.net The ability to introduce substituents at various positions on the spirocyclic core with high stereocontrol is crucial for systematically exploring chemical space and optimizing molecular properties. acs.orgresearchgate.net

Development of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The chiral nature of substituted 2-azaspiro[3.3]heptan-1-one derivatives makes them suitable candidates for use as chiral auxiliaries in asymmetric synthesis. rsc.org A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. wikipedia.org

The synthesis of enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes has been achieved through a highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to chiral N-tert-butanesulfinyl aldimines. rsc.orgresearchgate.net This process establishes the foundation for creating chiral ligands and auxiliaries based on the 2-azaspiro[3.3]heptane framework. These auxiliaries can then be employed in a variety of asymmetric transformations, such as alkylations and aldol (B89426) reactions, to generate other chiral molecules with high levels of stereocontrol. wikipedia.org

Integration into Polymer and Advanced Materials Architectures

The unique structural and electronic properties of spiro heterocycles, including this compound derivatives, make them promising candidates for applications in materials science. nih.gov Their rigid, three-dimensional nature can be exploited to create polymers and advanced materials with novel architectures and functionalities. nih.gov

The incorporation of spirocyclic units into polymer backbones can significantly influence the material's physical properties, such as its thermal stability, solubility, and mechanical strength. The defined geometry of the spiro center can lead to materials with more ordered structures, which is advantageous for applications in areas like organic electronics and liquid crystals. nih.gov While specific examples of this compound in polymer science are still emerging, the broader class of spiro heterocycles is being actively explored for these purposes.

Contributions to Organocatalysis and Metal-Catalyzed Systems

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.com Chiral amines and their derivatives are a cornerstone of this field, and the 2-azaspiro[3.3]heptane framework provides a rigid scaffold for the design of novel organocatalysts. The defined spatial orientation of substituents on the spirocyclic core can create a well-defined chiral environment around the catalytic site, leading to high levels of enantioselectivity in catalyzed reactions.

Furthermore, these spirocyclic amines can serve as ligands in metal-catalyzed reactions. The nitrogen atom of the azetidine (B1206935) ring can coordinate to a metal center, and the stereochemistry of the spirocycle can influence the outcome of the reaction. For example, the combination of a peptide catalyst with an iron(III) chloride system has been shown to be effective in the oxyamination of aldehydes. mdpi.com The development of chiral 2-azaspiro[3.3]heptane-based ligands could lead to new and efficient catalysts for a wide range of metal-catalyzed transformations.

Utilization in Bioisosteric Design for Tailoring Physicochemical Properties

One of the most significant applications of 2-azaspiro[3.3]heptanes is in bioisosteric design, where a portion of a biologically active molecule is replaced with a structurally similar group to modulate its physicochemical properties. nih.govresearchgate.netresearchgate.net The 2-azaspiro[3.3]heptane moiety is often used as a rigid bioisostere for the more flexible piperidine (B6355638) ring, a common motif in many approved drugs. nih.govnih.govnih.govresearchgate.net

This replacement can lead to several beneficial changes in a drug candidate's profile:

Increased Rigidity and Defined Three-Dimensionality: The spirocyclic nature of the 2-azaspiro[3.3]heptane core locks the molecule into a more defined conformation. univ.kiev.ua This can lead to higher binding affinity and selectivity for its biological target. researchgate.net

Improved Physicochemical Properties: The introduction of a spirocyclic center can alter a molecule's lipophilicity (logP or logD) and solubility. researchgate.net In many cases, replacing a piperidine with a 2-azaspiro[3.3]heptane has been shown to decrease lipophilicity, which can be advantageous for improving a drug's pharmacokinetic profile. researchgate.net

Enhanced Metabolic Stability: The spirocyclic structure can be more resistant to metabolic degradation by enzymes in the body, which is often a weak point for piperidine-containing compounds. univ.kiev.ua This can lead to a longer duration of action for the drug. univ.kiev.ua

For example, replacing the piperidine fragment in the local anesthetic Bupivacaine with a 2-azaspiro[3.3]heptane derivative resulted in an analog with enhanced activity and a longer duration of action. univ.kiev.ua The ability to fine-tune these properties by functionalizing the 2-azaspiro[3.3]heptane core makes it a powerful tool for medicinal chemists. univ.kiev.ua

Future Directions and Emerging Research Avenues

Innovative and Sustainable Synthetic Methodologies

The development of efficient, scalable, and environmentally benign methods for the synthesis of 2-azaspiro[3.3]heptan-1-one and its derivatives is a key area of ongoing research. Current efforts are focused on moving beyond traditional multi-step syntheses to more elegant and sustainable approaches.

Visible light-mediated synthesis has emerged as a promising green chemistry approach. researchgate.net Photochemical methods, such as the [2+2] intermolecular photocycloaddition of 2-isoxazoline-3-carboxylates, are being explored to construct the azaspiro[3.3]heptane framework under mild conditions using visible light irradiation. nih.gov This strategy leverages the biradical nature of the triplet excited state of the starting material, offering a pathway to unique and complex structures. nih.gov

Biocatalysis represents another frontier in the sustainable synthesis of spirocyclic β-lactams. chemistryworld.com The use of enzymes could offer high stereoselectivity and milder reaction conditions compared to traditional chemical methods. While specific biocatalytic routes to this compound are still under development, the broader success in enzymatic synthesis of other lactams suggests significant potential for this approach. chemistryworld.com

Discovery of Unprecedented Reactivity Profiles

The strained four-membered β-lactam ring fused to a cyclobutane (B1203170) ring in this compound imparts unique reactivity that is yet to be fully explored. Researchers are beginning to uncover novel reaction pathways that take advantage of this inherent ring strain.

One area of significant interest is the study of ring-opening reactions. For instance, N-aryl-3-spirocyclic-β-lactams have been shown to undergo regiospecific ring-opening and recyclization reactions when treated with a combination of Lewis and Brønsted acids, providing an entry to 3-spirocyclicquinolin-4(1H)-ones. While not a direct reaction of this compound, this demonstrates the potential for complex transformations initiated by the cleavage of the β-lactam ring.

The photochemical reactivity of spiro-β-lactams is also a burgeoning field. Photochemical synthesis has been utilized to create spiro-β-lactams, and further investigation into the photochemical transformations of the this compound core could reveal novel reaction pathways and intermediates.

Moreover, transition metal-catalyzed reactions are being explored to unlock new reactivity. nih.gov The development of catalytic systems that can selectively activate and transform the C-N or C-C bonds of the spirocyclic scaffold could lead to a host of new and valuable chemical transformations.

Exploration of Novel Derivatization Pathways and Chemical Transformations

The ability to functionalize the this compound core is critical for its application in various fields. Research is focused on developing a diverse toolbox of chemical transformations to introduce a wide range of substituents onto the spirocyclic framework.

The synthesis of functionalized derivatives often begins with the parent 2-azaspiro[3.3]heptane, which can be prepared from this compound via reduction. This amine can then be subjected to a variety of transformations to introduce different functional groups. researchgate.net For example, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids, such as ornithine and GABA analogues, has been reported. nih.gov

Cycloaddition reactions are also being investigated as a means of derivatization. For instance, the [3+2] cycloaddition of allenoates to 6-alkylidenepenicillanates has been used to synthesize chiral spirocyclopentene-β-lactams, showcasing the utility of cycloaddition strategies in creating complex spirocyclic systems. nih.gov While these are not direct reactions of this compound, they highlight the potential for cycloaddition chemistry in the broader field of spiro-β-lactams.

Advanced Computational Predictions and Experimental Validation

Computational chemistry is playing an increasingly important role in understanding the structure, reactivity, and properties of this compound and its derivatives. Advanced computational methods are being used to predict molecular geometries, reaction mechanisms, and spectroscopic properties, which can then be validated through experimental studies.

Density Functional Theory (DFT) calculations are being employed to investigate the electronic structure and reactivity of spiro-β-lactams. These calculations can provide insights into the transition states of reactions, helping to explain observed reactivity and predict the feasibility of new transformations.

Molecular modeling is another powerful tool for studying these molecules. For example, computational studies have been used to perform conformational analysis of spiro-β-lactams, which is crucial for understanding their biological activity. These in silico predictions can be corroborated by experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

The synergy between computational predictions and experimental validation is a key driver of innovation in this field. By using computational tools to guide experimental design, researchers can accelerate the discovery of new reactions and applications for this compound.

Potential for Non-Traditional Chemical Applications Beyond Current Scope

While the primary focus of research on this compound has been in medicinal chemistry, its unique properties suggest potential for a range of non-traditional applications.

The inherent chirality and rigidity of the spirocyclic scaffold make this compound and its derivatives interesting candidates for use as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.

In materials science, the incorporation of rigid, three-dimensional spirocyclic units like this compound into polymers could lead to materials with novel thermal and mechanical properties. The synthesis of macrocycles containing bis-4-spiro-β-lactam moieties points towards the potential for creating complex, well-defined architectures. acs.org

Furthermore, the ability of the β-lactam ring to interact with metal ions suggests that this compound derivatives could find applications as ligands in catalysis. The development of novel catalysts based on this scaffold could enable new and selective chemical transformations.

The exploration of these and other non-traditional applications will undoubtedly expand the utility of this compound beyond its current role in drug discovery, opening up new avenues of research and innovation.

Q & A

Q. What are the common synthetic routes for 2-Azaspiro[3.3]heptan-1-one and its derivatives?

Synthesis typically involves functionalization of spirocyclic precursors. For example:

  • LiAlH₄ reduction : A scalable method uses LiAlH₄ in THF at -40°C to reduce esters to alcohols, achieving yields >84% (e.g., synthesis of 3a and 3b derivatives) .
  • Dess-Martin oxidation : Converts aldehydes to ketones (e.g., transformation of 5a to 5b) with purification via vacuum distillation .
  • Diastereomer separation : Column chromatography (e.g., gradient Et₂O/Pentane) resolves diastereomers like 2aa and 2aa′ with total yields up to 87% .

Q. How is structural characterization performed for spirocyclic compounds like this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms ring connectivity and stereochemistry. For example, 3a (δ 1.2–3.5 ppm for spirocyclic protons) and 4a (δ 4.1 ppm for ketone groups) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., [M+H]+ = 279.2 for 6-benzyl-2-phenyl derivatives) .
  • Chromatography : TLC (Rf values) and HPLC ensure purity (>95%) .

Q. Why is the spirocyclic structure of this compound significant in medicinal chemistry?

Spirocyclic systems like this compound act as bioisosteres for piperidine, enhancing 3D complexity and improving drug-like properties:

  • Reduced toxicity : Substitution in Bupivacaine analogs lowers toxicity 5-fold while retaining activity .
  • Improved solubility : The spiro scaffold increases water solubility by disrupting planar structures .

Advanced Research Questions

Q. How can diastereomeric ratio (dr) inconsistencies in spirocyclic compound synthesis be resolved?

  • Optimized reaction conditions : Lowering temperature (-20°C) and using chiral auxiliaries can improve dr (e.g., 39:61 dr improved via chromatographic separation) .
  • Computational modeling : DFT calculations predict transition states to guide solvent/catalyst selection .
  • Case Study : The synthesis of 2aa and 2aa′ required gradient chromatography to isolate diastereomers, emphasizing the need for dynamic reaction monitoring .

Q. What computational methods predict the physicochemical properties of this compound derivatives?

  • Collision Cross Section (CCS) : Predicted via ion mobility-mass spectrometry (e.g., [M+H]+ CCS = 141.1 Ų for pyridinyl derivatives) .
  • ADME profiling : Tools like SwissADME estimate logP and bioavailability. For example, 3-(pyridin-4-yl) derivatives show optimal Fsp³ (0.45) for membrane permeability .
  • Docking studies : Molecular docking into targets (e.g., sodium channels) explains enhanced anesthetic duration in Bupivacaine analogs .

Q. How do functionalization strategies impact the ADME profile of this compound-based drug candidates?

  • Lipophilicity control : Introducing polar groups (e.g., -OH, -COOH) lowers logP. For instance, 7-oxa derivatives improve solubility by 3-fold .
  • Metabolic stability : Fluorination at strategic positions (e.g., 1,1-difluoro analogs) reduces CYP450-mediated oxidation .
  • Case Study : Functionalizing with vinyl groups (e.g., 6a/6b) enhances metabolic stability while retaining affinity for neurological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Azaspiro[3.3]heptan-1-one
Reactant of Route 2
2-Azaspiro[3.3]heptan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.